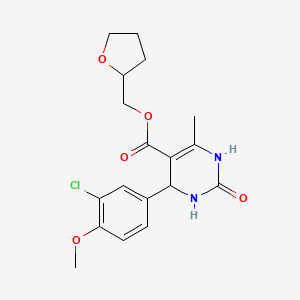

![molecular formula C23H24N2O5S2 B5503236 5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives generally involves the condensation of rhodanine with aldehydes or ketones in the presence of catalysts, such as anhydrous zinc chloride, under reflux conditions. A specific synthesis approach for closely related molecules involves the refluxation of intermediary compounds with thioglycolic acid and anhydrous zinc chloride in ethanol, suggesting a similar synthetic pathway could be applicable (Patel et al., 2010).

Molecular Structure Analysis

The structural analysis of thiazolidin-4-one derivatives reveals a preference for non-planar configurations, with significant dihedral angles between aromatic rings and the thiazolidinone core. This non-planarity influences the molecule's interaction with biological targets and its overall chemical reactivity. The molecular structure is often confirmed through spectral methods, including NMR, IR, and UV spectra, which would be essential in elucidating the specific structural details of our compound of interest (Sydorenko et al., 2022).

Chemical Reactions and Properties

Thiazolidin-4-ones engage in a variety of chemical reactions, predominantly nucleophilic substitutions and Knoevenagel condensations, enabling the synthesis of a wide range of derivatives with diverse biological activities. The presence of ether and methoxy groups in the molecule may influence its reactivity, potentially offering sites for further chemical modifications (Dattatraya & Devanand, 2015).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, such as solubility and melting point, are crucial for their application in drug design and synthesis. These properties are influenced by the molecule's structural features, including the substituents on the thiazolidinone ring and the overall molecular geometry. Analysis of similar compounds through crystallography and solubility studies provides insight into how these structural elements affect the physical properties of the molecule (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-ones, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. The ether and methoxy groups may enhance the molecule's nucleophilicity, while the thioxo group could affect its electrophilic characteristics. Detailed studies on related molecules highlight the role of these functional groups in determining the chemical behavior and potential biological activity of thiazolidin-4-one derivatives (Gzella et al., 2014).

Aplicaciones Científicas De Investigación

Biochemical Hallmarks in Tyrosine Hydroxylase Deficiency

The compound 5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one does not directly appear in the literature. However, research into related compounds, such as methoxybenzylidene derivatives, provides insights into biochemical processes and diagnostic strategies. For instance, studies on tyrosine hydroxylase deficiency highlight the importance of understanding the biochemical pathways involving methoxybenzylidene derivatives. These pathways play a role in diagnosing and treating neurometabolic disorders, underscoring the potential research applications of such compounds in developing therapeutic strategies (Bräutigam et al., 1998).

Photoallergic Contact Dermatitis

Research into methoxybenzylidene compounds also extends to understanding photoallergic reactions. A study on photoallergic contact dermatitis due to combined UVB and UVA absorber sensitization, involving methoxybenzylidene camphor and other related compounds, sheds light on the mechanisms of photoallergic reactions and the need for careful selection of UV filters in consumer products. This highlights the importance of researching methoxybenzylidene derivatives for developing safer cosmetic and pharmaceutical products (Schmidt et al., 1998).

Methemoglobinemia and Local Anesthetics

Another area of research is the study of methemoglobinemia, a condition associated with the use of local anesthetics like benzocaine, a methoxybenzylidene derivative. Understanding the metabolic pathways and the potential risks of using such compounds in medical procedures can lead to improved safety protocols and treatment options. This research is crucial for developing guidelines for the safe use of local anesthetics in clinical settings (Kuschner et al., 2000).

Parabens and Human Exposure

Investigations into parabens, which share structural similarities with methoxybenzylidene derivatives, provide insights into human exposure and potential health risks. Studies on the occurrence of parabens in human urine suggest that methoxybenzylidene derivatives could also be of concern regarding human exposure and health effects. This area of research is crucial for assessing the safety of these compounds in consumer products (Zhang et al., 2020).

Propiedades

IUPAC Name |

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-5-29-17-9-7-15(11-19(17)27-3)13-21-22(26)25(23(31)32-21)24-14-16-8-10-18(30-6-2)20(12-16)28-4/h7-14H,5-6H2,1-4H3/b21-13-,24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKUFXXXIVTUBZ-HWENWYDHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3)OCC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3)OCC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)